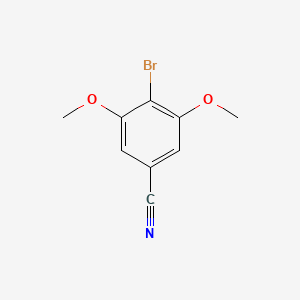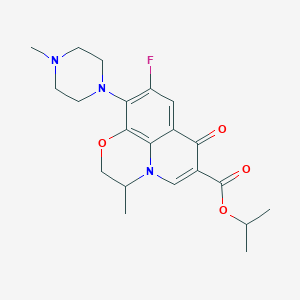
Ofloxacin Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ofloxacin Isopropyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is widely used to treat bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The esterification of ofloxacin with isopropyl alcohol results in this compound, which may exhibit different pharmacokinetic properties compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin Isopropyl Ester typically involves the esterification of ofloxacin with isopropyl alcohol. This can be achieved through a Fischer esterification reaction, where ofloxacin is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove excess isopropyl alcohol and other by-products, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ofloxacin Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to ofloxacin and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typically associated with this ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Ofloxacin and isopropyl alcohol.
Oxidation: Oxidized derivatives of ofloxacin.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ofloxacin Isopropyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antibacterial activity and pharmacokinetic properties.
Medicine: Explored as a prodrug to improve the bioavailability and therapeutic efficacy of ofloxacin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Ofloxacin Isopropyl Ester is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
Uniqueness
Ofloxacin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved solubility and bioavailability compared to its parent compound, ofloxacin. This can potentially enhance its therapeutic efficacy and reduce side effects.
Properties
Molecular Formula |
C21H26FN3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
propan-2-yl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C21H26FN3O4/c1-12(2)29-21(27)15-10-25-13(3)11-28-20-17(25)14(19(15)26)9-16(22)18(20)24-7-5-23(4)6-8-24/h9-10,12-13H,5-8,11H2,1-4H3 |
InChI Key |
IXQZLXNKJACFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


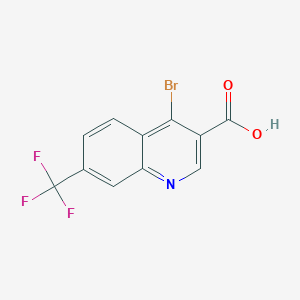
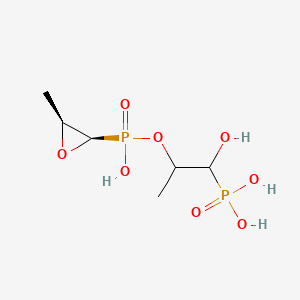
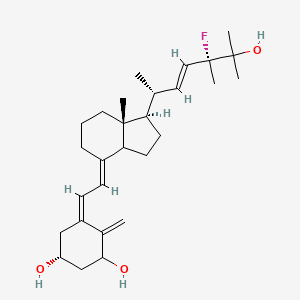
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
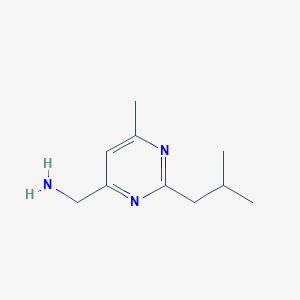
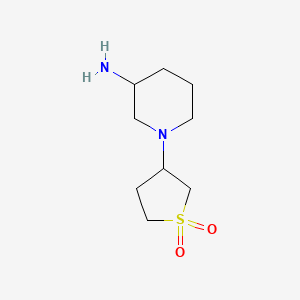
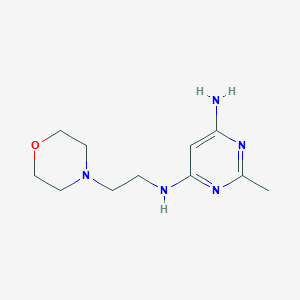
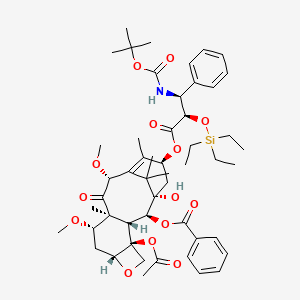
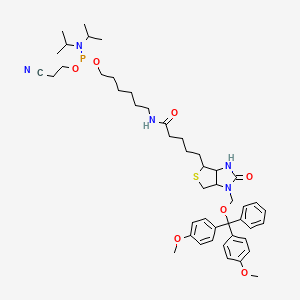
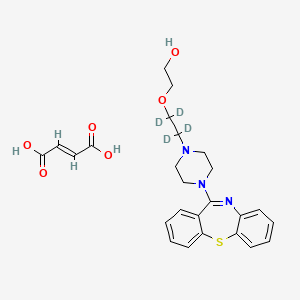
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
